MIRA-1

Description

Structure

3D Structure

Propriétés

IUPAC Name |

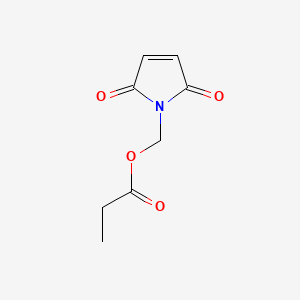

(2,5-dioxopyrrol-1-yl)methyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-8(12)13-5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEWPGYLMHXLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280990 | |

| Record name | NSC19630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72835-26-8 | |

| Record name | NSC19630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of MIRA-1 in p53 Reactivation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." Mutations in the TP53 gene are the most common genetic alterations in human cancers, often leading to a dysfunctional protein that not only loses its tumor-suppressive functions but can also gain new cancer-promoting activities. The reactivation of mutant p53, therefore, represents a highly sought-after therapeutic strategy. MIRA-1 (Mutant p53-dependent Induction of Rapid Apoptosis-1) is a small molecule that has emerged as a promising agent capable of restoring the wild-type function of certain p53 mutants. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on p53 reactivation, downstream signaling, and potential off-target activities.

Core Mechanism of Action: Restoring Wild-Type p53 Conformation and Function

This compound, a maleimide-derived compound, is proposed to function by directly interacting with mutant p53, thereby inducing a conformational change that restores its wild-type structure and DNA-binding capabilities.[1][2] This reactivation allows the refolded p53 to transactivate its downstream target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells harboring specific p53 mutations.

Signaling Pathway of this compound-induced p53 Reactivation

The proposed signaling cascade initiated by this compound is depicted below. This compound is thought to bind to a specific pocket within the mutant p53 protein, inducing a conformational shift that restores its ability to bind to DNA. This reactivated p53 then acts as a transcription factor, upregulating the expression of key target genes.

Quantitative Data on this compound Activity

The efficacy of this compound varies depending on the specific p53 mutation and the cancer cell line. The following table summarizes the available quantitative data on the cytotoxic effects of this compound.

| Cell Line | p53 Mutation Status | IC50 (µM) | Notes |

| Saos-2-His273 | His273 (mutant) | 10 | This compound suppresses growth in a mutant p53-dependent manner.[3] |

| U251 | Mutant | Dose-dependent decrease in cell number | - |

| U251-R | Mutant (TMZ-resistant) | Increased sensitivity compared to U251 | Efficacy not related to MGMT expression.[4] |

| U87 | Wild-type | Similar sensitivity to U251-R | [4] |

| Various Cancer Cell Lines | - | See --INVALID-LINK-- | A comprehensive database of this compound IC50 values across numerous cell lines.[5][6] |

Potential Off-Target Effects and Alternative Mechanisms

Werner Syndrome Helicase (WRN) Inhibition

Some studies have suggested that this compound can act as an inhibitor of Werner syndrome helicase (WRN), a protein involved in DNA repair.[4] One report indicates a selective inhibition of WRN helicase activity with an IC50 of 20 µM.[7] However, other research suggests that this compound has poor efficacy and lacks selectivity for microsatellite instability (MSI) models, where WRN is a critical vulnerability.[1][8] This discrepancy highlights the need for further investigation to clarify the significance of WRN inhibition in the overall mechanism of action of this compound.

Zinc Metallochaperone Hypothesis

The proper folding of the p53 DNA-binding domain is dependent on a zinc ion. Some p53 mutations, such as R175H, impair zinc binding, leading to protein misfolding. The concept of zinc metallochaperones, small molecules that can restore intracellular zinc levels and facilitate its binding to mutant p53, has emerged as a plausible mechanism for p53 reactivation. While this has been demonstrated for other compounds, direct evidence of this compound acting as a zinc ionophore or directly binding zinc is currently lacking in the reviewed literature. Further studies are required to determine if this compound's mechanism involves the modulation of intracellular zinc homeostasis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are outlines for assays commonly used to study the effects of this compound.

Apoptosis Assay via Annexin V Staining and Flow Cytometry

This assay quantifies the extent of apoptosis induced by this compound.

References

- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a p53mut reactivator, is active on Temozolomide-resistant glioblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

The Molecular Targets of MIRA-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIRA-1 (Mutant p53 Reactivation and Induction of Rapid Apoptosis-1) is a small, maleimide-derived compound that has garnered significant interest in the field of oncology. Initially identified for its ability to reactivate the tumor suppressor function of mutant p53, this compound represents a promising therapeutic strategy for a large percentage of human cancers harboring p53 mutations. This technical guide provides an in-depth overview of the molecular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Primary Molecular Target: Mutant p53

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. In over half of all human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive capabilities and, in some cases, gained oncogenic functions. This compound has been shown to restore the wild-type conformation and DNA-binding activity of various mutant p53 proteins[1].

Mechanism of Action: Covalent Modification of Cysteine Residues

This compound is a maleimide derivative, a chemical group known to be a Michael acceptor. This property suggests that this compound likely exerts its effect through the covalent modification of nucleophilic residues on its target proteins[2][3]. The prevailing hypothesis is that this compound alkylates thiol groups on cysteine residues within the p53 core domain[3][4][5]. This covalent binding is thought to stabilize the wild-type conformation of the mutant p53 protein, thereby rescuing its tumor-suppressive functions[2]. Computational modeling studies have suggested that Cys124, located in a transiently open pocket between loop L1 and sheet S3 of the p53 core domain, may be a key target for covalent modification by this compound and similar compounds[6]. Mass spectrometry studies on other thiol-reactive compounds have identified several cysteine residues in p53, including C124, C141, C182, and C277, as being susceptible to modification[2][3]. While direct mass spectrometry evidence specifically for this compound adducts on p53 is not extensively documented in the available literature, the functional data strongly support this mechanism of action.

Figure 1: Proposed mechanism of this compound action on mutant p53.

Secondary Molecular Target: Werner Syndrome (WRN) Helicase

In addition to its effects on mutant p53, this compound has been identified as a selective inhibitor of the Werner syndrome (WRN) helicase[2][7]. WRN is a member of the RecQ family of DNA helicases and plays a crucial role in DNA replication, repair, and maintenance of genomic stability. The inhibition of WRN helicase activity by this compound is selective, as it does not significantly affect the ATPase and exonuclease activities of the enzyme[2]. This finding suggests a potential therapeutic application for this compound in cancers that are dependent on WRN activity, such as those with microsatellite instability[8][9].

Quantitative Data

The following table summarizes the key quantitative data available for this compound's activity against its known molecular targets. It is important to note that a direct binding affinity constant (Kd) for the interaction between this compound and mutant p53 has not been widely reported, likely due to the covalent nature of the interaction which is not a simple reversible binding event.

| Parameter | Target | Value | Assay | Reference(s) |

| IC50 | Mutant p53-dependent Apoptosis | 10 µM | Cell-based apoptosis assay | |

| IC50 | WRN Helicase Activity | 20 µM | In vitro helicase inhibition assay | [2] |

Signaling Pathways

The reactivation of mutant p53 by this compound restores its ability to function as a transcription factor, leading to the induction of downstream target genes. This signaling cascade ultimately results in apoptosis in cancer cells.

p53-Mediated Apoptotic Pathway

Upon restoration of its wild-type conformation, p53 translocates to the nucleus and binds to the promoter regions of its target genes. Key among these are:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest.

-

PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein that activates Bax and Bak to induce mitochondrial outer membrane permeabilization.

-

MDM2: An E3 ubiquitin ligase that, in a negative feedback loop, targets p53 for degradation.

The induction of these and other target genes culminates in the activation of the apoptotic cascade.

Figure 2: this compound induced p53 signaling pathway.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to characterize the activity of this compound. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability/Cytotoxicity Assay

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (with and without mutant p53)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add DMSO to solubilize the formazan crystals.

-

For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

-

Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot the results against the this compound concentration to determine the IC50 value.

Figure 3: Workflow for a cell viability assay.

Immunoprecipitation for p53 Conformation

This assay determines the conformational state of p53 (wild-type vs. mutant) using conformation-specific antibodies.

Materials:

-

Cell lysate from cells treated with this compound or vehicle control

-

Anti-p53 antibody (PAb1620 for wild-type conformation, PAb240 for mutant conformation)

-

Protein A/G magnetic beads

-

Lysis and wash buffers

-

SDS-PAGE and Western blotting reagents

-

Anti-p53 antibody for Western blotting

Protocol:

-

Lyse cells and pre-clear the lysate to reduce non-specific binding.

-

Incubate the pre-cleared lysate with either PAb1620 or PAb240 antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-p53 complexes.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with a pan-p53 antibody to detect the amount of p53 in each conformational state.

Figure 4: Workflow for p53 conformational immunoprecipitation.

Luciferase Reporter Assay for p53 Transcriptional Activity

This assay measures the ability of reactivated p53 to induce the transcription of its target genes.

Materials:

-

Cells co-transfected with a mutant p53 expression vector and a luciferase reporter plasmid containing a p53 response element (e.g., from the p21 or PUMA promoter).

-

This compound stock solution

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Transfect cells with the appropriate plasmids and seed them in a multi-well plate.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate for a period sufficient to allow for transcription and translation (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell number.

Figure 5: Workflow for a p53 luciferase reporter assay.

WRN Helicase Inhibition Assay (Radiometric)

This in vitro assay measures the ability of this compound to inhibit the DNA unwinding activity of WRN helicase.

Materials:

-

Purified recombinant WRN protein

-

Radiolabeled forked DNA substrate

-

Reaction buffer

-

ATP

-

This compound stock solution

-

Native polyacrylamide gel

Protocol:

-

Pre-incubate the purified WRN protein with various concentrations of this compound or a vehicle control in the reaction buffer.

-

Initiate the helicase reaction by adding the radiolabeled forked DNA substrate and ATP.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction and separate the unwound single-stranded DNA from the double-stranded substrate on a native polyacrylamide gel.

-

Visualize the radiolabeled DNA using autoradiography and quantify the amount of unwound substrate to determine the inhibitory effect of this compound.

Figure 6: Workflow for a WRN helicase inhibition assay.

Off-Target Profile

The assessment of off-target effects is a critical component of drug development to ensure safety and efficacy. While this compound was initially identified for its p53-reactivating properties, some studies have reported p53-independent cytotoxic effects, particularly at higher concentrations[10]. This suggests that this compound may have other cellular targets. However, comprehensive off-target profiling data for this compound, such as from a broad kinome scan or a safety pharmacology panel, are not widely available in the public domain. The known off-target activity is the inhibition of WRN helicase. Further investigation is required to fully characterize the selectivity profile of this compound.

Conclusion

This compound is a valuable chemical probe for studying the reactivation of mutant p53 and a potential lead compound for the development of novel cancer therapeutics. Its primary molecular target is mutant p53, which it is thought to reactivate through covalent modification of cysteine residues. Additionally, this compound inhibits the activity of the WRN helicase. While the fundamental mechanism of action is supported by substantial evidence, further research is needed to precisely identify the specific cysteine residues modified by this compound, to determine its full off-target profile, and to obtain more detailed quantitative binding information. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working with this intriguing molecule.

References

- 1. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Stabilization of mutant p53 via alkylation of cysteines and effects on DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

MIRA-1: A Technical Guide to a Mutant p53 Reactivator

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIRA-1 (Mutant p53 Reactivation and Induction of Rapid Apoptosis-1) is a small molecule compound that has emerged as a significant tool in cancer research. Its primary mechanism of action involves the reactivation of mutated tumor suppressor protein p53, restoring its wild-type conformation and function. This reactivation triggers the downstream p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring p53 mutations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-[(1-oxopropoxy)methyl]-1H-pyrrole-2,5-dione, is a maleimide derivative. Its chemical structure and key identifiers are provided below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1-[(1-oxopropoxy)methyl]-1H-pyrrole-2,5-dione |

| Synonyms | NSC 19630 |

| CAS Number | 72835-26-8[1] |

| Molecular Formula | C₈H₉NO₄[1] |

| SMILES | O=C1C=CC(N1COC(CC)=O)=O[1] |

A summary of the known physicochemical properties of this compound is presented in Table 2. While experimental data for some properties are limited, calculated values provide useful estimates for experimental design.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 183.16 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | Not experimentally determined. | - |

| Solubility | Soluble in DMSO and ethanol.[2] | Vendor Data |

| logP (calculated) | -0.2 | Molinspiration |

| pKa (predicted) | No acidic or basic pKa predicted in the physiological range. | - |

Mechanism of Action: Reactivation of Mutant p53

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, leading to the production of a dysfunctional p53 protein that has lost its tumor-suppressive activities. This compound has been identified as a compound capable of restoring the wild-type conformation and function to certain p53 mutants.[3][4]

The proposed mechanism of action involves the binding of this compound to the mutant p53 protein, which induces a conformational change that restores its DNA-binding ability. This reactivated p53 can then translocate to the nucleus and act as a transcription factor, upregulating the expression of its target genes.

Key downstream targets of the reactivated p53 include:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest.[1]

-

MDM2: An E3 ubiquitin ligase that, in a negative feedback loop, targets p53 for degradation.

-

PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein that activates the intrinsic apoptotic pathway.[1]

-

Bax: A pro-apoptotic protein that promotes the release of cytochrome c from mitochondria.

The culmination of these events is the induction of apoptosis, or programmed cell death, in the cancer cells.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line with a known p53 mutation

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 1 µM to 50 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line with a known p53 mutation

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blot Analysis of p53 Target Genes

This protocol is used to detect the upregulation of p53 target proteins following this compound treatment.

Materials:

-

Cancer cell line with a known p53 mutation

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After the desired incubation period, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship between the observed effects.

Conclusion

This compound represents a promising class of anti-cancer compounds that function by reactivating mutant p53. Its ability to restore wild-type p53 function and induce apoptosis in cancer cells makes it a valuable tool for both basic research and preclinical drug development. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate the therapeutic potential of this compound and similar compounds in the ongoing effort to develop more effective cancer therapies. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | p53 | Tocris Bioscience [tocris.com]

- 3. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

MIRA-1: A Technical Guide to a Mutant p53 Reactivator

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIRA-1 (Mutant p53 Reactivation and Induction of Rapid Apoptosis-1) is a small molecule that has garnered significant interest in the field of oncology for its potential to restore the tumor-suppressing function of mutated p53. The p53 protein, often termed the "guardian of the genome," is inactivated by mutations in over half of all human cancers, making its reactivation a compelling therapeutic strategy. This compound was initially identified for its ability to refold mutant p53 into its wild-type conformation, thereby reinstating its DNA-binding capabilities and inducing apoptosis in cancer cells. However, emerging evidence also points towards a p53-independent mechanism of action, broadening the potential therapeutic applications of this compound. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, dual mechanisms of action, and detailed protocols for key experimental assays.

Physicochemical Properties of this compound

This compound, a maleimide derivative, is characterized by the following properties:

| Property | Value |

| CAS Number | 72835-26-8 |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol [1][2][3] |

| Synonyms | NSC 19630, 1-[(1-Oxopropoxy)methyl]-1H-pyrrole-2,5-dione |

Mechanism of Action

The antitumor activity of this compound is attributed to two distinct signaling pathways: a p53-dependent and a p53-independent pathway. This dual mechanism suggests that this compound may be effective in a broader range of tumors than initially anticipated.

p53-Dependent Apoptotic Pathway

The canonical mechanism of this compound involves the direct refolding of mutated p53 protein. This conformational change restores its ability to bind to DNA and transcriptionally activate target genes that regulate apoptosis and cell cycle arrest.[1][2][4]

p53-Independent Apoptotic Pathway

Recent studies have revealed that this compound can induce apoptosis in cancer cells lacking functional p53.[5][6][7] This alternative pathway is mediated through the activation of the p38 MAPK signaling cascade and involves the activation of caspase-9.[5]

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assay (WST-1)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., harboring mutant p53 or p53-null)

-

Complete cell culture medium

-

96-well microplates

-

This compound stock solution (dissolved in DMSO)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations typically range from 1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[8]

-

Shake the plate for 1 minute on a shaker to ensure uniform color distribution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is used to detect the expression levels of proteins involved in the this compound signaling pathways, such as p53, p21, MDM2, and PUMA.

Materials:

-

Cell lysates from this compound treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-PUMA, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of each lysate.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence detection system.

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate the interaction between this compound and mutant p53.

Materials:

-

Cell lysates from cells expressing mutant p53, treated with this compound or vehicle control

-

Co-IP lysis buffer (non-denaturing)

-

Anti-p53 antibody (for immunoprecipitation)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Loading buffer for Western blot

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with an anti-p53 antibody overnight at 4°C to form antibody-antigen complexes.

-

Add protein A/G beads to the lysates and incubate for 1-3 hours to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an elution buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against a potential interacting partner or p53 itself.

Conclusion

This compound represents a promising therapeutic agent with a multifaceted mechanism of action that targets both p53-dependent and -independent pathways to induce apoptosis in cancer cells. Its ability to reactivate mutant p53 addresses a critical vulnerability in a wide range of human cancers. Furthermore, the discovery of its p53-independent cytotoxic effects enhances its potential clinical utility. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the therapeutic potential and molecular intricacies of this compound, ultimately contributing to the development of novel and effective cancer therapies.

References

- 1. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. This compound | p53 | Tocris Bioscience [tocris.com]

- 5. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Small Molecule this compound Induces p53-Independent Apoptosis in Multiple Myeloma Cells Through Activation of the p38 MAPK Signaling Pathway. | Scilit [scilit.com]

- 8. merckmillipore.com [merckmillipore.com]

MIRA-1: A Comprehensive Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIRA-1 (Mutant p53-Dependent Induction of Rapid Apoptosis-1) has emerged as a significant small molecule in cancer research, primarily recognized for its ability to reactivate mutant p53, a tumor suppressor protein frequently inactivated in human cancers. This technical guide provides an in-depth exploration of this compound's core function in inducing apoptosis. It delineates the compound's dual mechanisms of action, involving both p53-dependent and p53-independent signaling pathways. This document summarizes key quantitative data, presents detailed experimental protocols for assessing this compound's effects, and visualizes the intricate signaling cascades and experimental workflows through comprehensive diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, drug discovery, and development.

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Its functions are often compromised in cancerous cells, with mutations in the TP53 gene being one of the most frequent genetic alterations in human tumors. These mutations not only abrogate the wild-type p53's tumor-suppressive functions but can also confer oncogenic gain-of-function properties to the mutant protein. The restoration of wild-type p53 function in cancer cells carrying mutant p53 is a promising therapeutic strategy. This compound, a maleimide analogue, was identified for its potential to restore the wild-type conformation and DNA-binding activity of mutant p53, thereby triggering apoptosis in cancer cells.[1] Subsequent research has revealed a more complex mechanism of action, with evidence suggesting that this compound can also induce apoptosis through p53-independent pathways, broadening its potential therapeutic applications.

Mechanism of Action: A Dual Approach to Apoptosis Induction

This compound's ability to induce apoptosis is not limited to a single pathway. Research has elucidated two distinct, yet potentially interconnected, mechanisms: a p53-dependent pathway and a p53-independent pathway.

p53-Dependent Apoptosis

The canonical mechanism of this compound involves the direct refolding of mutant p53 into a wild-type-like conformation.[1][2] This reactivation restores its ability to function as a transcription factor.

Signaling Pathway:

Upon reactivation, p53 translocates to the nucleus and transcriptionally upregulates its target genes, including:

-

p21: A cyclin-dependent kinase inhibitor that induces cell cycle arrest.[3]

-

MDM2: A negative regulator of p53, forming a feedback loop.[3]

-

PUMA (p53 Upregulated Modulator of Apoptosis): A pro-apoptotic protein that activates Bax.[3]

-

Bax: A pro-apoptotic protein that permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[4]

p53-Independent Apoptosis

Intriguingly, this compound has been shown to induce apoptosis in cancer cells lacking functional p53 or even in cells with wild-type p53, suggesting the existence of alternative mechanisms.

One prominent p53-independent mechanism involves the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5]

Signaling Pathway:

This pathway is characterized by:

-

Activation of p38 MAPK: this compound treatment leads to the phosphorylation and activation of p38 MAPK.

-

Caspase Activation: This is followed by the activation of initiator caspase-8 and executioner caspase-3.[5]

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5]

-

Modulation of Apoptotic Regulators: The pathway also involves the upregulation of the pro-apoptotic protein Noxa and the downregulation of the anti-apoptotic protein Mcl-1.[5]

Another described p53-independent mechanism points to the acute cytotoxicity of this compound being mediated by caspase-9-dependent apoptosis.[6] This suggests the involvement of the intrinsic apoptotic pathway, initiated by mitochondrial stress, independent of p53's transcriptional activity.

Quantitative Data on this compound's Efficacy

The pro-apoptotic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| Saos-2-His273 | Osteosarcoma | Mutant | 10 | [4] |

| MM.1S | Multiple Myeloma | Wild-type | 10 - 15 | [5] |

| H929 | Multiple Myeloma | Wild-type | 10 - 15 | [5] |

| U266 | Multiple Myeloma | Mutant | 10 - 15 | [5] |

| 8226 | Multiple Myeloma | Mutant | 10 - 15 | [5] |

| LP1 | Multiple Myeloma | Mutant | 10 - 15 | [5] |

| Primary MM Samples | Multiple Myeloma | Mixed | ~10 | [5] |

Detailed Experimental Protocols

To facilitate the study of this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is used to assess the effect of this compound on cell proliferation and to determine its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining) by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. MIRA Pharmaceuticals Enrolls First Subjects in Phase 1 Clinical Trial of Ketamir-2 for Neuropathic Pain - MIRA Pharmaceuticals, Inc. (MIRA) [mirapharmaceuticals.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

MIRA-1: A Dual-Faceted Modulator of the p53 Tumor Suppressor Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a cornerstone of cancer research, with its mutation or inactivation being a hallmark of a vast number of human cancers. Consequently, the restoration of wild-type p53 function in tumor cells represents a promising therapeutic strategy. MIRA-1 (Mutant p53-dependent Induction of Rapid Apoptosis-1) has emerged as a significant small molecule in this field, initially identified for its capacity to reactivate mutant p53. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its effects on the p53 signaling pathway. It has become evident that this compound's anti-neoplastic activities are multifaceted, encompassing both p53-dependent and p53-independent mechanisms of apoptosis induction. This document synthesizes the current understanding of this compound's action, presenting quantitative data, detailed experimental protocols, and visual representations of the pertinent signaling pathways to serve as a valuable resource for the scientific community.

Introduction

The p53 protein, often termed the "guardian of the genome," is a transcription factor that responds to cellular stress by orchestrating a range of anti-proliferative responses, including cell cycle arrest, senescence, and apoptosis. In over half of all human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional protein that not only loses its tumor-suppressive capabilities but can also acquire oncogenic functions. The small molecule this compound was identified in a screen for compounds that could restore the transcriptional activity of mutant p53.[1] Subsequent research has elucidated its mechanism of action, revealing a complex interplay of signaling pathways that contribute to its cytotoxic effects on cancer cells. This guide will delve into the technical details of this compound's interaction with the p53 pathway and its other cellular targets.

Quantitative Data on this compound's Efficacy

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines, highlighting its impact on cell viability and its activity in the context of different p53 statuses.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| MM.1S | Multiple Myeloma | Wild-type | 10-15 | [2][3] |

| H929 | Multiple Myeloma | Wild-type | 10-15 | [2][3] |

| U266 | Multiple Myeloma | Mutant | 10-15 | [2][3] |

| 8226 | Multiple Myeloma | Mutant | 10-15 | [2][3] |

| LP1 | Multiple Myeloma | Mutant | 10-15 | [2][3] |

| Primary MM Samples | Multiple Myeloma | Mixed | ~10 | [2][3] |

| Saos-2-His273 | Osteosarcoma | Mutant (inducible) | ~10 | |

| U251 | Glioblastoma | Mutant | Not specified | [4] |

| U251-R | Glioblastoma (TMZ-resistant) | Mutant | Not specified | [4] |

| U87 | Glioblastoma | Wild-type | Not specified | [4] |

Table 2: Effects of this compound on Cell Growth and Apoptosis

| Cell Line | This compound Concentration (µM) | Duration of Treatment | Observed Effect | Reference |

| Saos-2-His273 | 25 | 48 hours | Inhibition of cell growth (mutant p53-dependent) | [5] |

| Saos-2-His273 | 10 | 48 hours | Increased sub-G1 DNA content (mutant p53-dependent) | [5] |

| Saos-2 (p53-null) | 5 | 14 days | Less efficient inhibition of colony formation | [5] |

| Saos-2-His273 | 5 | 14 days | Dramatic reduction in colony formation | [5] |

| SKOV-His175 | 5 and 10 | 24 hours | Induction of MDM2 and Bax expression | [5] |

| MM.1S, H929, 8226, LP1 | 0-20 | 48 hours | Dose-dependent increase in apoptosis | [2][3] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound on the p53 pathway. These are based on standard molecular and cellular biology techniques and should be optimized for specific experimental conditions.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.

-

Cell Culture: Maintain cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use.

-

Treatment: Replace the culture medium with the this compound-containing medium. For control wells, use a medium containing the same concentration of DMSO as the highest this compound concentration.

-

Incubation: Incubate the cells for the desired duration as dictated by the specific assay (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

-

Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 3.1.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control.

Western Blot Analysis for p53 Pathway Proteins

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53, MDM2, p21, Bax, PUMA, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation for p53 Conformation

-

Cell Lysis: Lyse this compound treated and untreated cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with conformation-specific p53 antibodies (e.g., PAb1620 for wild-type conformation, PAb240 for mutant conformation) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in Laemmli buffer and analyze by Western blotting for p53.

Luciferase Reporter Assay for p53 Transcriptional Activity

-

Transfection: Co-transfect cells with a p53-responsive luciferase reporter plasmid (containing p53 response elements driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

This compound Treatment: After 24 hours, treat the transfected cells with this compound.

-

Cell Lysis: After the desired treatment duration, lyse the cells using the luciferase assay lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the p53 transcriptional activity.

Caspase Activity Assay

-

Cell Lysis: Following this compound treatment, lyse the cells in a specific caspase assay buffer.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9).

-

Incubation: Incubate the reaction at 37°C, protected from light.

-

Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Quantify the caspase activity relative to a standard curve or as a fold change compared to the untreated control.

Signaling Pathways and Mechanisms of Action

This compound's anti-cancer effects are mediated through at least two distinct signaling pathways, one dependent on the status of p53 and another that is independent of it.

p53-Dependent Pathway: Reactivation of Mutant p53

The canonical mechanism of this compound involves the direct refolding of mutant p53 into a wild-type-like conformation.[1] This restored p53 then translocates to the nucleus and acts as a transcription factor, upregulating the expression of its target genes.

Caption: p53-Dependent Pathway of this compound Action.

p53-Independent Pathway: Activation of Apoptosis

Several studies have demonstrated that this compound can induce apoptosis in cancer cells irrespective of their p53 status.[2][3] This suggests the existence of alternative cytotoxic mechanisms. One proposed p53-independent pathway involves the activation of the p38 MAPK signaling cascade, leading to the upregulation of pro-apoptotic proteins like Noxa and the downregulation of anti-apoptotic proteins such as Mcl-1.[2][3] Another identified mechanism is the induction of a caspase-9-dependent apoptosis.[6]

Caption: p53-Independent Apoptotic Pathways of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.

Caption: General Experimental Workflow for this compound Studies.

Conclusion

This compound is a valuable tool for cancer research, demonstrating the potential of small molecules to modulate the p53 pathway. Its ability to reactivate mutant p53 underscores a promising therapeutic avenue. However, the discovery of its p53-independent apoptotic effects highlights the importance of thorough mechanistic studies in drug development to identify all cellular targets and pathways affected by a compound. This dual activity of this compound, while complicating its precise mechanism of action, also suggests its potential utility in a broader range of tumors, including those with wild-type or null p53 status. Further research is warranted to fully elucidate the intricate molecular interactions of this compound and to explore its therapeutic potential in preclinical and clinical settings. This guide provides a foundational resource for researchers embarking on such investigations.

References

- 1. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Acute cytotoxicity of this compound/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Studies of MIRA-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of MIRA-1 (Maleimide-derived Reactivator of p53-1), a small molecule identified for its potential to reactivate mutant p53, a critical tumor suppressor protein. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the proposed signaling pathways and experimental workflows.

Core Concept: Reactivation of Mutant p53

The tumor suppressor protein p53 plays a crucial role in preventing cancer by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress.[1] Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive activities. This compound was identified through screening of low-molecular-weight compounds for its ability to restore the wild-type conformation and function to mutant p53, thereby re-enabling its ability to suppress tumor cell growth.[2][3][4]

Quantitative Data Summary

The anti-proliferative activity of this compound has been assessed across various cancer cell lines, with its efficacy often measured by the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative findings from initial in vitro studies.

| Cell Line | p53 Status | IC50 (µM) | Reference |

| Saos-2-His273 | Mutant (R273H) | ~10 | [1][5] |

| SKOV-His175 | Mutant (R175H) | Not explicitly stated, but apoptosis induced at 5-10 µM | [5] |

| H1299-His175 | Mutant (R175H) | 3.4 | [3] |

| Saos-2-His273 | Mutant (R273H) | 4.9 | [3] |

| Saos-2 (p53-null) | Null | 11.4 | [3] |

| H1299 (p53-null) | Null | 9.6 | [3] |

| Human Diploid Fibroblasts | Wild-Type | 20.3 | [3] |

Table 1: IC50 Values of this compound in Various Cell Lines. This table presents the IC50 values of this compound in different cancer cell lines, highlighting its increased potency in cells expressing mutant p53 compared to p53-null and normal cells.

| Cell Line | This compound Concentration (µM) | Observation | Reference |

| MM.1S (wild-type p53) | 10 | >50% cell death | [6] |

| H929 (wild-type p53) | 10 | >80% cell death | [6] |

| Mutant p53 MM cell models | 10 | 32-45% cell death | [6] |

| Mutant p53 MM cell models | 20 | >80% cell death | [6] |

| Saos-2-His273 | 25 | Inhibition of cell growth | [5] |

| Saos-2-His273 | 10 | Increased sub-G1 DNA content | [5] |

| SKOV-His175 | 5 and 10 | Induction of MDM2 and Bax expression | [5] |

Table 2: Dose-Dependent Effects of this compound on Cell Viability and Apoptosis. This table summarizes the observed effects of different concentrations of this compound on various cell lines, demonstrating its dose-dependent induction of apoptosis and expression of p53 target genes.

Signaling Pathway of this compound

This compound is proposed to function by binding to and inducing a conformational change in mutant p53, restoring its ability to bind to DNA and activate the transcription of its target genes. This leads to the induction of apoptosis through the expression of pro-apoptotic proteins like PUMA and Bax, and cell cycle arrest via p21.

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates how this compound is thought to restore the function of mutant p53, leading to the transcriptional activation of target genes and resulting in cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used in the initial characterization of this compound, primarily based on the study by Bykov et al. (2005).[2]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Figure 2: Workflow for Cell Viability (MTT) Assay. This diagram outlines the key steps involved in assessing the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000 cells per well.

-

Treatment: After 24 hours, add this compound at various concentrations to the wells.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[7][8]

References

- 1. This compound | p53 | Tocris Bioscience [tocris.com]

- 2. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. strategian.com [strategian.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

MIRA-1: A Technical Guide to its Potential as a Cancer Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MIRA-1 (Mutant p53 Reactivation and Induction of Rapid Apoptosis-1) is a small molecule that has emerged as a promising candidate for cancer therapy. Its primary mechanism of action involves the reactivation of the tumor suppressor protein p53, which is mutated in over half of all human cancers. By restoring the wild-type conformation and function to mutant p53, this compound can trigger a cascade of events leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

This compound is a maleimide derivative that has been shown to restore the normal tumor-suppressing function to various mutated forms of the p53 protein. The reactivation of mutant p53 by this compound leads to the transcriptional transactivation of several p53 target genes, including CDKN1A (encoding p21), MDM2, and pro-apoptotic genes such as PUMA and BAX.[1] The induction of p21 leads to cell cycle arrest, while the upregulation of PUMA and Bax initiates the intrinsic apoptotic pathway.

Interestingly, some studies suggest that this compound's anti-cancer activity may not be solely dependent on its p53-reactivating function. In multiple myeloma cells, this compound has been observed to induce apoptosis irrespective of the p53 status, hinting at the involvement of alternative pathways, such as the endoplasmic reticulum (ER) stress response.

Quantitative Data on Anti-Cancer Activity

The anti-cancer efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data.

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Assay Type | Reference |

| Saos-2-His273 | Osteosarcoma | Mutant | 10 | Cell Viability | MedchemExpress |

| U251 | Glioblastoma | Mutant | ~15 | Proliferation | [2] |

| U251-R (TMZ-R) | Glioblastoma | Mutant | ~7.5 | Proliferation | [2] |

| U87 | Glioblastoma | Wild-Type | ~10 | Proliferation | [2] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Cell Line | Treatment | Effect | Reference |

| Saos-2-His273 | 25 µM this compound for 48h | Inhibition of cell growth | MedchemExpress |

| Saos-2-His273 | 5 µM this compound for 14 days | Dramatic reduction in colony formation | MedchemExpress |

| Saos-2 and Saos-2-His273 | 10 µM this compound for 48h | Substantial increase in the sub-G1 DNA content (apoptosis) | MedchemExpress |

| SKOV-His175 | 5 and 10 µM this compound for 24h | Induction of MDM2 and Bax expression | MedchemExpress |

| U251 and U251-R | 10 µM this compound | Increased apoptosis | [3] |

Table 2: Dose-Dependent Effects of this compound on Cancer Cells.

In Vivo Efficacy

While in vivo data for this compound is limited, a structural analog, MIRA-3, has demonstrated significant anti-tumor activity in a preclinical model.

| Animal Model | Tumor Type | Treatment | Effect | Reference |

| SCID mice | Human mutant p53 xenografts | MIRA-3 | Antitumor activity | [2][4] |

Table 3: In Vivo Efficacy of this compound Analog, MIRA-3.

Signaling Pathways

The primary signaling pathway activated by this compound involves the reactivation of mutant p53, leading to the transcription of its target genes and subsequent apoptosis.

Caption: this compound mediated reactivation of mutant p53 signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a p53mut reactivator, is active on Temozolomide-resistant glioblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

MIRA-1 In Vitro Assay: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro assessment of MIRA-1, a small molecule known to reactivate mutant p53 protein.

This compound (Mutant p53 Reactivation and Induction of Rapid Apoptosis) is a compound that has garnered significant interest in cancer research for its potential to restore the tumor-suppressing functions of mutated p53. This document outlines the methodologies to evaluate the efficacy of this compound in vitro, focusing on cell viability, apoptosis induction, and the reactivation of p53's transcriptional activity.

Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines

The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines, providing a comparative overview of its cytotoxic effects.

| Cell Line | Cancer Type | Mutant p53 Status | IC50 (µM) | Reference |

| Multiple Myeloma (MM.1S, LP1) | Multiple Myeloma | Wild-type, Mutant | Not specified | [1] |

| Glioblastoma (U251, U251-R, U87) | Glioblastoma | Mutant, Wild-type | 5-20 (approx.) | [2] |

| Various Cancer Cell Lines | Pan-Cancer | Various | Broad Range | [3] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

This section provides detailed protocols for key in vitro assays to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions.

-

Include a vehicle control (DMSO at the same concentration as the highest this compound treatment) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using appropriate software.

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treat the cells with the desired concentrations of this compound (e.g., at its IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate compensation settings for FITC and PI.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate the cell population to exclude debris.

-

Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Viable cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

p53 Transcriptional Activity Reporter Assay (Luciferase Assay)

This assay measures the ability of this compound to restore the transcriptional activity of mutant p53.

Materials:

-

Cancer cell line with mutant p53 (e.g., SK-BR-3, MDA-MB-231)

-

p53-responsive luciferase reporter plasmid (e.g., pG13-Luc, which contains multiple p53 binding sites upstream of a luciferase gene)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound (stock solution in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the p53-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for another 24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-